molecular formula C9H12 B126466 1,2,3-Trimethylbenzene CAS No. 526-73-8

1,2,3-Trimethylbenzene

Cat. No.: B126466
CAS No.: 526-73-8
M. Wt: 120.19 g/mol
InChI Key: FYGHSUNMUKGBRK-UHFFFAOYSA-N
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Description

1,2,3-Trimethylbenzene (CASRN 526-73-8), also known as hemimellitene, is one of three structural isomers of trimethylbenzene (TMB), alongside 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene). It is a volatile organic compound (VOC) commonly found in industrial solvents, gasoline additives, and manufacturing processes . Its applications span chemical synthesis, plastics production, and printing industries . However, environmental and health concerns arise due to its detection in municipal waste emissions , groundwater , and atmospheric samples . The U.S. EPA has established toxicological profiles for TMB isomers, but 1,2,3-TMB lacks standalone dose-response data, relying on extrapolations from 1,2,4-TMB studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3
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InChI Key

FYGHSUNMUKGBRK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID8047769
Record name 1,2,3-Trimethylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Clear, colorless liquid with a distinctive, aromatic odor.
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Boiling Point

329-349 °F
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Flash Point

44 to 53 °C (closed cup), 112-122 °F
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Density

0.86-0.89
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Vapor Pressure

varies
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CAS No.

526-73-8, 25551-13-7
Record name 1,2,3-Trimethylbenzene
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Melting Point

-77 - (-)14 °F
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Biological Activity

1,2,3-Trimethylbenzene (1,2,3-TMB), also known as hemimellitene, is a polycyclic aromatic hydrocarbon with significant biological activity. This article explores its toxicological properties, metabolic pathways, and neurotoxic effects based on diverse research findings.

This compound has the molecular formula C9H12C_9H_{12} and a structure characterized by three methyl groups attached to a benzene ring. This configuration influences its chemical behavior and biological interactions.

Metabolism and Toxicokinetics

1,2,3-TMB is primarily metabolized in the liver through oxidation processes. The metabolic pathways involve:

  • Hydroxylation : Leading to the formation of phenolic compounds.
  • Side-chain oxidation : Resulting in the production of aromatic carboxylic acids and mercapturic acids.

The primary metabolites include dimethylbenzoic acids and hippuric acid. Studies have shown that the methyl group at the C2 position is more reactive compared to other isomers like 1,2,4-TMB and 1,3,5-TMB .

Table 1: Comparative Metabolism of Trimethylbenzene Isomers

IsomerMajor MetabolitesReactivity at C2 Position
This compoundDimethylbenzoic acids, Hippuric acidHigher
1,2,4-TrimethylbenzeneSimilar metabolitesModerate
1,3,5-TrimethylbenzeneSimilar metabolitesLower

Neurotoxicity

Research indicates that 1,2,3-TMB exhibits significant neurotoxic effects. In animal studies:

  • The acute EC50 (the concentration that increases latency in pain response) for neurotoxicity was found to be approximately 848 ppm (4,155 mg/m³) in rats .
  • The NOAEL (No Observed Adverse Effect Level) for decreases in pain sensitivity was determined to be around 2,400 mg/m³ (489 ppm), indicating a relatively low threshold for adverse effects .

Case Study: Neurotoxic Effects in Rats

In a controlled study involving subchronic inhalation exposure to 1,2,3-TMB:

  • Rats exposed to varying concentrations exhibited impaired performance in rotarod tests—a measure of motor coordination—at concentrations as low as 447 ppm , suggesting heightened sensitivity to central nervous system effects compared to other TMB isomers .

Biological Monitoring

A study on human exposure to trimethylbenzenes highlighted that retention rates in the lungs were notably high across different isomers:

  • Retention Rates : 1,2,3-TMB showed a retention rate of 71% , indicating substantial absorption during inhalation exposure .

Environmental Presence and Exposure Levels

1,2,3-TMB is commonly found in indoor air as a volatile organic compound (VOC). Its median indoor concentration has been reported at 0.1 μg/m³ , which poses potential health risks especially in confined environments .

Chemical Reactions Analysis

OH Radical-Initiated Oxidation

1,2,3-Trimethylbenzene reacts with hydroxyl (OH) radicals via hydrogen abstraction and OH addition pathways. These reactions dominate in urban atmospheres and contribute to secondary organic aerosol (SOA) formation:

  • Autoxidation : Generates highly oxygenated products through successive peroxy radical (ROO·) rearrangements.

  • Accretion : Dimerization of C₉ peroxy radicals forms C₁₈ compounds, particularly significant in isomers with meta-substituents .

Key Products Observed

Product ClassExample CompoundsOxygen AtomsSource
Monomeric C₉ ProductsTrimethylphenols, bicyclic peroxides1–11
Dimeric C₁₈ ProductsBicyclic carbonyls, peroxides

Photolytic Degradation

Under UV light, this compound undergoes photolysis, producing carbonyl compounds:

  • Primary Products : Glyoxal (CHO)₂, methylglyoxal (CH₃COCHO), and biacetyl (CH₃CO)₂ .

  • Mechanism : Cleavage of methyl side chains followed by oxidation.

Reaction Rate Constants with OH Radicals

StudyRate Constant (cm³/molecule·s)TemperatureSource
Hansen et al. (1975)1.53 × 10⁻¹¹25°C
Atkinson (1985)3.16 × 10⁻¹¹25°C
Ohta and Ohyama (1985)2.69 × 10⁻¹¹25°C

Metabolic Pathways

In biological systems, this compound undergoes oxidative metabolism:

  • Primary Metabolites : Dimethylbenzoic acids and hippuric acids via side-chain oxidation .

  • Enzymatic Pathways : CYP450-mediated hydroxylation and glucuronidation/sulfation for excretion .

Comparative Metabolism of TMB Isomers

IsomerMetabolic StabilityPrimary Excretion FormSource
1,2,3-TMBLess stableHippuric acid
1,3,5-TMBMore stableDimethylbenzoic acid

Atmospheric Lifetime

  • Estimated lifetime against OH radicals: ~4 hours (at [OH] = 1.5 × 10⁶ molecules/cm³) .

  • Contributes to SOA and nanoparticle formation due to low-volatility oxidation products .

Environmental Fate

  • Water Solubility : 65.51 mg/L at 25°C, limiting aquatic reactivity .

  • Henry’s Law Constant : 3.18 × 10⁻³ atm·m³/mol, favoring volatilization from water .

Toxicological Byproducts

Neurotoxic effects are linked to reactive intermediates:

  • EC₅₀ Values : 768 ppm (impaired rotarod performance) and 848 ppm (delayed pain response) in rats .

  • Key Intermediate : Methylglyoxal, a known neurotoxin and precursor to advanced glycation end-products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property 1,2,3-Trimethylbenzene 1,2,4-Trimethylbenzene 1,3,5-Trimethylbenzene
Structure Adjacent methyl groups Two adjacent, one meta Symmetrical meta positions
Boiling Point 176–178°C 169–171°C 164–165°C
Solubility in Water 3.8 mg/L (25°C) 4.2 mg/L (25°C) 1.5 mg/L (25°C)
Recrystallization 1,2,3-TMB-selective inclusion in arylsulfonamide-armed anthraquinone crystals Requires CHCl3/EtOH for crystallization Not reported in similar studies

1,2,3-TMB exhibits unique crystal inclusion behavior due to steric and electronic effects, distinguishing it from 1,2,4-TMB and 1,3,5-TMB . Its higher boiling point compared to 1,3,5-TMB reflects reduced symmetry and stronger intermolecular interactions .

Environmental Occurrence and Persistence

  • Industrial Emissions : 1,2,3-TMB is a marker in petroleum-derived solvents and manufacturing processes, detected in 14 dominant VOCs from municipal waste transfer stations (avg. concentration: 12–18 µg/m³) .
  • Gasoline Weathering : Both 1,2,3-TMB and 1,2,4-TMB resist microbial degradation, making them reliable tracers in weathered petrol .
  • Regulatory Status : 1,2,4-TMB historically served as a regulatory surrogate due to stricter reporting requirements, while 1,2,3-TMB and 1,3,5-TMB lacked monitoring mandates until recent EPA updates .

Toxicological Profiles

Parameter 1,2,3-TMB 1,2,4-TMB (Surrogate) 1,3,5-TMB
Metabolite 3,5-Dimethylbenzoic acid 3,4-Dimethylhippuric acid Not fully characterized
EPA RfD/RfC Derived from 1,2,4-TMB data 0.03 mg/kg-day (RfD) Under review
Dose-Response Data Limited; no clinical endpoints Established for inhalation/oral routes Insufficient data

1,2,3-TMB’s toxicokinetics were studied by Kostrzewski et al. (1995, 1997), but the absence of physiological endpoints precluded dose-response modeling . The EPA’s reliance on 1,2,4-TMB data introduces uncertainty, as isomer-specific metabolic pathways (e.g., urinary excretion rates) may differ .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the gas-phase reaction of a C₁–C₄ alkane (e.g., methane or ethane) with metallic magnesium at elevated temperatures (500–640°C) and near-atmospheric pressure. Magnesium acts as a reducing agent, facilitating the formation of intermediate organomagnesium compounds. For example, ethane reacts with magnesium to generate a magnesium-alkane complex, which undergoes protonolysis with water or methanol in a subsequent step. The final stage employs a metal-impregnated Y zeolite catalyst (e.g., chromium or iron) to promote cyclotrimerization of the intermediates into this compound.

Table 1: Key Reaction Parameters for Ethane-Based Synthesis

ParameterValue Range
Temperature (Step 1)500–640°C
Pressure (Step 1)Atmospheric – 25 psig
Alkane Flow Rate0.05–5 mL/min per gram Mg
Catalyst CompositionY zeolite with 7 wt% chromium
Final Yield32% (ethane feedstock)
Selectivity95%

This method achieves a 32% yield from ethane, with methane requiring longer reaction times due to its lower reactivity. The use of Y zeolite catalysts ensures high selectivity for this compound over other isomers, addressing a key challenge in trimethylbenzene production.

Traditional Laboratory Methods: Sulfonation and Hydrolysis

Before the advent of catalytic cyclotrimerization, this compound was isolated from petroleum reformate fractions using sulfonation-based separation techniques. These methods exploit differences in the reactivity and solubility of trimethylbenzene isomers with sulfuric acid.

Sulfonation and Isolation

A petroleum fraction containing mixed trimethylbenzenes is treated with concentrated sulfuric acid at 0–5°C, leading to the preferential sulfonation of hemimellitene. The reaction mixture is then quenched with ice, yielding a precipitate of 1,2,3-trimethylbenzenesulfonic acid. This compound is separated via filtration and hydrolyzed back to the parent hydrocarbon by heating with dilute sulfuric acid.

Challenges and Limitations

  • Low Yield : The sulfonation-hydrolysis sequence typically recovers <15% of hemimellitene due to competing reactions of pseudocumene and mesitylene.

  • Purity Issues : Residual isomers require additional distillation or chromatography, increasing complexity.

Alternative Synthetic Routes: Multi-Step Organic Synthesis

For high-purity applications, such as aerospace lubricants, this compound has been synthesized through a four-step sequence starting from 1,3-pentadiene and crotonaldehyde.

Reaction Sequence

  • Condensation : 1,3-pentadiene reacts with crotonaldehyde to form dimethylcyclohexenecarboxaldehydes.

  • Hydrogenation : Catalytic hydrogenation converts the aldehydes to dimethylcyclohexylcarbinols.

  • Dehydration : Acid-catalyzed dehydration yields trimethylcyclohexenes.

  • Dehydrogenation : Platinum-catalyzed dehydrogenation produces this compound.

Table 2: Performance Metrics for the Four-Step Synthesis

StepYieldKey Conditions
Condensation45%160°C, 12 hours
Hydrogenation78%100°C, H₂ (50 psi), Pd/C
Dehydration65%H₂SO₄, 120°C
Dehydrogenation85%Pt/Al₂O₃, 300°C
Overall Yield 24%

While this method ensures high purity (>99%), its complexity and low overall yield (24%) limit its industrial viability.

Physicochemical Properties and Characterization

The successful synthesis of this compound necessitates rigorous quality control. Key properties include:

Table 3: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂
Molecular Weight120.195 g/mol
Boiling Point176°C
Density0.894 g/cm³
CAS Number526-73-8
AppearancePale yellow liquid

Critical Analysis of Preparation Methods

Industrial vs. Laboratory Methods

  • Cyclotrimerization : Advantages include scalability (tonne-scale production) and cost-effectiveness. Limitations involve catalyst deactivation and feedstock purity requirements.

  • Sulfonation : Suitable for small-scale isolation but impractical for bulk synthesis due to low yields.

  • Multi-Step Synthesis : Delivers high purity but is energy-intensive and economically unfeasible for most applications .

Q & A

Basic Research Questions

Q. How can 1,2,3-trimethylbenzene be distinguished from its isomers (1,2,4- and 1,3,5-trimethylbenzene) in analytical workflows?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with retention time matching and isomer-specific fragmentation patterns. For higher resolution, employ nuclear magnetic resonance (NMR) spectroscopy to observe distinct proton environments in the aromatic ring (e.g., para vs. meta/ortho substituents) . Calibration with certified reference standards (e.g., ASTM D5769-compliant solutions) ensures accuracy .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Critical Properties : Molecular weight (120.19 g/mol), boiling point (~176°C), density (0.895–0.905 g/cm³), and flash point (48°C). These parameters inform storage conditions (e.g., refrigeration below 6°C for stability) and safety protocols (e.g., ventilation, EN 374-certified gloves) .
  • Safety : Prioritize vapor pressure monitoring in enclosed spaces and avoid skin contact due to potential hydrocarbon absorption .

Q. How is this compound synthesized, and what purity validation methods are recommended?

  • Synthetic Routes : Common methods include Friedel-Crafts alkylation of toluene or isomer separation via fractional distillation.
  • Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) and comparison to NIST-certified reference spectra. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for functional group confirmation .

Advanced Research Questions

Q. How do dipole-dipole interactions influence the preferential inclusion of this compound in supramolecular host-guest systems?

  • Experimental Design : Recrystallize host molecules (e.g., arylsulfonamide-armed anthraquinones) with this compound as a guest. Use X-ray crystallography to resolve host-guest structures and density functional theory (DFT) calculations (e.g., B3LYP/6-31G) to quantify dipole moments. Validate preferential binding via competitive NMR experiments with other trimethylbenzene isomers .

Q. What role does liquid water play in the atmospheric oxidation of this compound, and how does this affect secondary organic aerosol (SOA) formation?

  • Approach : Simulate atmospheric conditions in smog chambers with controlled humidity. Monitor SOA yield and hygroscopic growth factors using aerosol mass spectrometry (AMS) and cloud condensation nuclei (CCN) counters. Compare oxidation pathways (e.g., OH radical vs. O3 reactions) under dry vs. humid conditions to identify water-dependent mechanisms .

Q. How can computational models predict the toxicokinetics of this compound in urban exposure scenarios?

  • Methodology : Develop physiologically based pharmacokinetic (PBPK) models incorporating inhalation rates, partition coefficients (e.g., blood-air, fat-air), and metabolic pathways (e.g., cytochrome P450 oxidation). Validate against field data from urban air sampling (e.g., GC-MS quantification of ambient concentrations) and biomarker analyses (e.g., urinary metabolites) .

Q. What experimental strategies resolve contradictions in reported reaction rates for this compound oxidation?

  • Data Reconciliation : Conduct systematic studies under standardized conditions (temperature, pressure, oxidant concentration). Use laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) for real-time monitoring of intermediate radicals (e.g., peroxy radicals). Compare results across multiple labs to identify systematic biases .

Notes on Evidence Utilization

  • Structural and Safety Data : Derived from NIST , Chemos GmbH , and Kanto Reagents .
  • Environmental and Health Impacts : Supported by peer-reviewed studies on atmospheric chemistry and exposure assessments .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethylbenzene
Reactant of Route 2
1,2,3-Trimethylbenzene

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